Cas no 86-20-4 (9-Ethyl-3-nitro-9H-carbazole)

9-Ethyl-3-nitro-9H-carbazole structure
9-Ethyl-3-nitro-9H-carbazole structure
9-Ethyl-3-nitro-9H-carbazole
86-20-4
C14H12N2O2
240.257283210754
MFCD00022215
34369
24879353

9-Ethyl-3-nitro-9H-carbazole Properties

Names and Identifiers

    • 3-Nitro-N-ethyl Carbazole
    • N-Ethyl-3-nitrocarbazole
    • 9-Ethyl-3-nitrocarbazole
    • 3-Nitro-9-ethylcarbazole
    • 9-Aethyl-3-nitro-carbazol
    • 9-Ethyl-3-nitro-9H-carbazole
    • 9-Ethyl-3-nitrocarbazol
    • 9-ethyl-3-nitro-carbazole
    • 9-Ethyl-3-nitrocarbazole1000µg
    • 9H-Carbazole,9-ethyl-3-nitro
    • Carbazole,9-ethyl-3-nitro
    • ethyl-9 nitro-3 carbazole
    • 3-Nitro-N-ethylcarbazole
    • NSC-17817
    • Piperilatehydrochloride
    • UNII-00X39KP0AS
    • E85384
    • EINECS 201-655-7
    • AC-18965
    • 3-Nitro-9-ethyl-9H-carbazole
    • CCG-253850
    • CS-0204377
    • HMS2640P13
    • 6-NITRO-9-ETHYLCARBAZOLE
    • MFCD00022215
    • MLS001018110
    • AS-14545
    • NCGC00246000-01
    • 9-Ethyl-3-nitrocarbazole, 98%
    • AKOS015916654
    • NSC17817
    • Tox21_301272
    • NCGC00256185-01
    • Oprea1_271225
    • 86-20-4
    • AKOS001030159
    • SMR000354314
    • A841576
    • 9-ethyl-3-nitro-9H-carbazol
    • CHEMBL1366879
    • DTXCID8024995
    • CAS-86-20-4
    • NSC 17817
    • 9H-Carbazole, 9-ethyl-3-nitro-
    • FT-0631405
    • W-109312
    • 9-Ethyl-3-nitro-9H-carbazole #
    • SCHEMBL149167
    • Q27231385
    • Z56759381
    • 00X39KP0AS
    • Carbazole, 9-ethyl-3-nitro-
    • DTXSID0044995
    • 9-Ethyl-3-nitro-9H-carbazole (ACI)
    • Carbazole, 9-ethyl-3-nitro- (7CI, 8CI)
    • DB-056917
    • 9H-Carbazole,9-ethyl-3-nitro-
    • NS00004950
    • +Expand
    • MFCD00022215
    • WONHLSYSHMRRGO-UHFFFAOYSA-N
    • 1S/C14H12N2O2/c1-2-15-13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h3-9H,2H2,1H3
    • [O-][N+](C1C=C2C3C(N(C2=CC=1)CC)=CC=CC=3)=O

Computed Properties

  • 240.09000
  • 0
  • 2
  • 1
  • 240.089878
  • 18
  • 328
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.5
  • nothing
  • 0
  • 50.8

Experimental Properties

  • 4.24580
  • 50.75000
  • 1.654
  • 362.3 °C at 760 mmHg
  • 128-130 °C (lit.)
  • 0.0±0.8 mmHg at 25°C
  • 362.3 °C at 760 mmHg
  • Yellow crystalline powder
  • Not determined
  • 1.27

9-Ethyl-3-nitro-9H-carbazole Security Information

9-Ethyl-3-nitro-9H-carbazole Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

9-Ethyl-3-nitro-9H-carbazole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004KJJ-1g
9H-Carbazole,9-ethyl-3-nitro-
86-20-4 95%
1g
$42.00 2024-04-21
A2B Chem LLC
AC12447-1g
9-Ethyl-3-nitrocarbazole
86-20-4 95%
1g
$26.00 2024-04-19
abcr
AB509428-1 g
3-Nitro-N-ethyl carbazole; 98%
86-20-4
1g
€102.30 2023-06-14
Ambeed
A409629-1g
9-Ethyl-3-nitro-9H-carbazole
86-20-4 98%
1g
$26.0 2024-05-28
Chemenu
CM344641-5g
9-Ethyl-3-nitrocarbazole
86-20-4 95%+
5g
$*** 2023-05-29
Crysdot LLC
CD11042316-100g
9-Ethyl-3-nitro-9H-carbazole
86-20-4 97%
100g
$554
TRC
E926950-250mg
9-Ethyl-3-nitro-9H-carbazole
86-20-4
250mg
$ 50.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275047-1g
9-Ethyl-3-nitrocarbazole
86-20-4 98%
1g
¥273.00 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-254916-25 g
9-Ethyl-3-nitrocarbazole,
86-20-4
25g
¥1,579.00 2023-07-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
553778-25G
9-Ethyl-3-nitro-9H-carbazole
86-20-4
25g
¥3541.52 2023-12-04

9-Ethyl-3-nitro-9H-carbazole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: 1,2-Dichloroethane ;  2.5 h, 10 °C
Reference
Synthesis of sumitone fast violet RL and its intermediate
Xie, Qiu-sheng, Ranliao Yu Ranse, 2003, 40(4), 198-200

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: 1,2-Dichloroethane ,  Water ;  30 min, 10 °C; 1 h, 10 °C
Reference
Crystal structure, DFT and electrochemical property of a novel C3-symmetrical 1,3,5-Tri(9-ethyl-6-nitrocarbazol -3-yl) benzene
Dong, Jin-Long; et al, Chinese Journal of Structural Chemistry, 2019, 38(9), 1455-1462

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  10 min, rt
Reference
Carbazole N-substituent effect upon DTMA: stabilizing and photochromic modulating
Huo, Zhiming; et al, Tetrahedron, 2013, 69(42), 8964-8973

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
Reference
Study of 3-acetamido-9-ethylcarbazole nitration reactions
Lancelot, Jean Charles; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1281-5

Synthetic Circuit 5

Reaction Conditions
Reference
Thermal nitration of olefins with tetranitromethane. Evidence for homolytic initiation of a chain mechanism
Masnovi, J. M.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1986, 105(9), 286-95

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Nitric acid
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid
Reference
Study of 3-acetamido-9-ethylcarbazole nitration reactions
Lancelot, Jean Charles; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1281-5

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Acetic acid ;  5 min, rt
1.2 Reagents: Cupric nitrate Solvents: Acetic acid ,  Acetic anhydride ;  rt; 45 min, 60 °C
1.3 Solvents: Water ;  rt
2.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ;  10 min, rt
2.2 Solvents: Tetrahydrofuran ;  10 min, rt
Reference
Carbazole N-substituent effect upon DTMA: stabilizing and photochromic modulating
Huo, Zhiming; et al, Tetrahedron, 2013, 69(42), 8964-8973

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: 1,2-Dichloroethane ,  Water
Reference
Nitration of carbazole and N-alkylcarbazoles
Zhang, Shufen; et al, Dyes and Pigments, 1995, 27(4), 287-96

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzenemethanaminium, N,N,N-triethyl-, perchlorate (1:1) Solvents: Benzene ,  Water
2.1 Reagents: Nitric acid Solvents: 1,2-Dichloroethane ,  Water
Reference
Nitration of carbazole and N-alkylcarbazoles
Zhang, Shufen; et al, Dyes and Pigments, 1995, 27(4), 287-96

9-Ethyl-3-nitro-9H-carbazole Raw materials

9-Ethyl-3-nitro-9H-carbazole Preparation Products

9-Ethyl-3-nitro-9H-carbazole Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:86-20-4)
A LA DING
anhua.mao@aladdin-e.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:86-20-4)
SUN WEN TING
13914000513
sales1@senfeida.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86-20-4)
TANG SI LEI
15026964105
2881489226@qq.com

9-Ethyl-3-nitro-9H-carbazole Related Literature

86-20-4 (9-Ethyl-3-nitro-9H-carbazole) Related Products

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-20-4)9-Ethyl-3-nitrocarbazole
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99.9%
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Amadis Chemical Company Limited
(CAS:86-20-4)9-Ethyl-3-nitro-9H-carbazole
A841576
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